molecular formula C20H36Sn B2996371 Tributyl-(3,4-dimethylphenyl)stannane CAS No. 1505287-81-9

Tributyl-(3,4-dimethylphenyl)stannane

Cat. No.: B2996371
CAS No.: 1505287-81-9
M. Wt: 395.218
InChI Key: PJEJUKDOTQEELI-UHFFFAOYSA-N
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Description

Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3,4-dimethylphenyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl-(3,4-dimethylphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3,4-dimethylphenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of organotin compounds often involves the reduction of organotin oxides or chlorides. For example, tributyltin hydride can be produced by reducing tributyltin oxide with polymethylhydrosiloxane under reduced pressure . This method is efficient and yields high-purity products suitable for further reactions.

Chemical Reactions Analysis

Types of Reactions

Tributyl-(3,4-dimethylphenyl)stannane undergoes various types of reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: It can participate in nucleophilic substitution reactions.

    Dehalogenation: It is used in the dehalogenation of organic halides.

Common Reagents and Conditions

    Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions.

    Solvents: Organic solvents such as toluene or hexane are typically used.

    Temperature: Reactions are often carried out at elevated temperatures to facilitate radical formation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in dehalogenation reactions, the corresponding hydrocarbon is typically formed .

Scientific Research Applications

Tributyl-(3,4-dimethylphenyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism by which tributyl-(3,4-dimethylphenyl)stannane exerts its effects involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The tin-carbon bond in organotin compounds is relatively weak, making them effective hydrogen atom donors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl-(3,4-dimethylphenyl)stannane is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different reaction pathways and products compared to other organotin compounds.

Properties

IUPAC Name

tributyl-(3,4-dimethylphenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3,5-6H,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEJUKDOTQEELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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